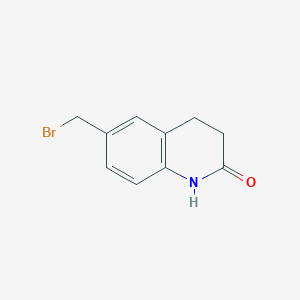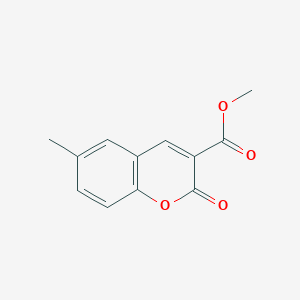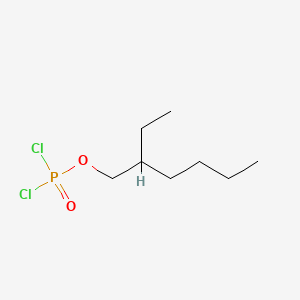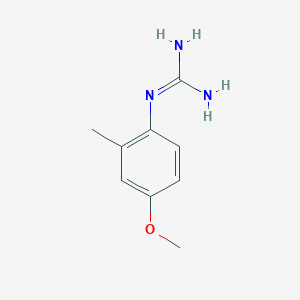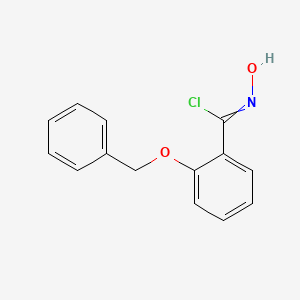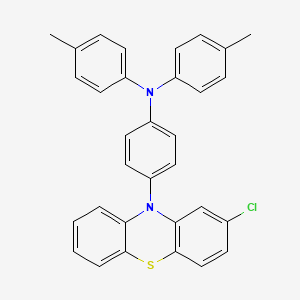
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.
Chlorination: The phenothiazine core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 2-position.
Coupling with Di-p-tolylaniline: The chlorinated phenothiazine is coupled with N,N-di-p-tolylaniline using a coupling reagent like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydrophenothiazine.
Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Substituted phenothiazine derivatives with various functional groups.
科学研究应用
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline involves its interaction with various molecular targets:
Dopamine Receptors: It may act as an antagonist at dopamine receptors, similar to other phenothiazine derivatives.
Oxidative Stress Pathways: The compound can modulate oxidative stress pathways, contributing to its potential therapeutic effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, providing a basis for its medicinal applications.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Perphenazine: A phenothiazine with similar structural features and pharmacological properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-di-p-tolylaniline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives.
属性
分子式 |
C32H25ClN2S |
|---|---|
分子量 |
505.1 g/mol |
IUPAC 名称 |
N-[4-(2-chlorophenothiazin-10-yl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C32H25ClN2S/c1-22-7-12-25(13-8-22)34(26-14-9-23(2)10-15-26)27-16-18-28(19-17-27)35-29-5-3-4-6-31(29)36-32-20-11-24(33)21-30(32)35/h3-21H,1-2H3 |
InChI 键 |
COXYZUJZMQSRPV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Chloromethoxy)methyl]-2-fluorobenzene](/img/structure/B15336869.png)


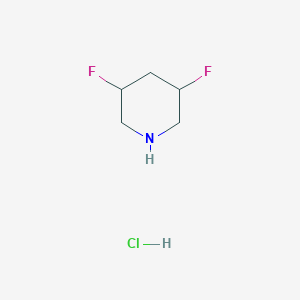
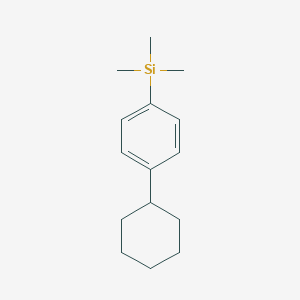
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)
